molecular formula C12H15N3 B12120302 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- CAS No. 885468-73-5

1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)-

Katalognummer: B12120302
CAS-Nummer: 885468-73-5
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: DMKRBKOSPCVCMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with an ethanamine group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- can be synthesized through several methodsThe reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole-ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can act as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- exerts its effects involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1H-Pyrazole-1-ethanamine: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.

    4-Methylphenylhydrazine: Contains the 4-methylphenyl group but lacks the pyrazole ring, leading to different applications and reactivity.

    Ethyl acetoacetate: Used in the synthesis of pyrazole derivatives but does not contain the pyrazole ring itself.

Uniqueness: 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- is unique due to the combination of the pyrazole ring and the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

885468-73-5

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

2-[4-(4-methylphenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C12H15N3/c1-10-2-4-11(5-3-10)12-8-14-15(9-12)7-6-13/h2-5,8-9H,6-7,13H2,1H3

InChI-Schlüssel

DMKRBKOSPCVCMB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN(N=C2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.